molecular formula C7H5Cl4NO5 B027871 N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide CAS No. 107960-02-1

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide

Cat. No. B027871
M. Wt: 324.9 g/mol
InChI Key: NZLNRXJWZWZVSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar succinimide compounds, such as N-(2-Chlorobenzyloxycarbonyloxy)-succinimide, involves starting from specific alcohols and carbonate derivatives, proceeding through a series of optimized reactions to achieve the desired product with significant yields. The process emphasizes the importance of selecting appropriate solvents and reaction conditions to achieve efficient synthesis (Zhao Hong-liang, 2009).

Molecular Structure Analysis

The study of molecular structures, such as succinimide and its derivatives, often involves computational and experimental methods to elucidate geometric parameters, vibrational frequencies, and other molecular properties. These analyses can include density functional theory calculations and various spectroscopic techniques to understand the compound's structural and electronic characteristics (B. Stamboliyska et al., 2000).

Chemical Reactions and Properties

Succinimide derivatives participate in a wide range of chemical reactions, including oxychalcogenation, which demonstrates their versatility as reagents for synthesizing various functionalized molecules. These reactions can be promoted under specific conditions, such as acid mediation, highlighting the compound's reactivity and utility in organic synthesis (Manthena Chaitanya & P. Anbarasan, 2018).

Safety And Hazards

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide is classified as having acute toxicity (oral, category 4), causing skin irritation (category 2), serious eye irritation (category 2A), and may cause respiratory irritation (specific target organ toxicity, single exposure; category 3) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1,2,2,2-tetrachloroethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl4NO5/c8-5(7(9,10)11)16-6(15)17-12-3(13)1-2-4(12)14/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLNRXJWZWZVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OC(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl4NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546323
Record name 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide

CAS RN

107960-02-1
Record name 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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